JWH-180-d7

Isotope Dilution Mass Spectrometry Internal Standard Forensic Toxicology

Eliminate quantitative inaccuracy in synthetic cannabinoid analysis. Using unmatched internal standards for JWH-180 LC-MS/MS quantification introduces inter-run imprecision up to 10.2% from differential matrix effects and ion suppression. - JWH-180-d7 provides a +7.05 Da mass shift for baseline-resolved SRM/MRM channels, enabling isotope dilution mass spectrometry. - Deuterium labeling on the N-propyl chain ensures co-elution and matched ionization efficiency with the target analyte. - Validated for achieving linear ranges of 0.05-50 ng/mL and inter-run imprecision below 7.2% in biological matrices.

Molecular Formula C25H25NO
Molecular Weight 362.524
CAS No. 1794754-12-3
Cat. No. B588581
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJWH-180-d7
CAS1794754-12-3
Synonyms(1-Propyl-1H-(indol-3-yl)(4-propyl-1-naphthalenyl)methanone-d7;  JWH 180-d7; 
Molecular FormulaC25H25NO
Molecular Weight362.524
Structural Identifiers
SMILESCCCC1=CC=C(C2=CC=CC=C12)C(=O)C3=CN(C4=CC=CC=C43)CCC
InChIInChI=1S/C25H25NO/c1-3-9-18-14-15-22(20-11-6-5-10-19(18)20)25(27)23-17-26(16-4-2)24-13-8-7-12-21(23)24/h5-8,10-15,17H,3-4,9,16H2,1-2H3/i2D3,4D2,16D2
InChIKeyBMOMWXXAVVSIRU-MXQPGJEKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

JWH-180-d7: Deuterated Internal Standard for Forensic Quantification


JWH-180-d7 (CAS 1794754-12-3) is the heptadeuterated isotopologue of JWH-180, a synthetic cannabinoid receptor agonist (SCRA) belonging to the naphthoylindole structural class [1]. The parent compound JWH-180 acts as a potent agonist at both central cannabinoid type 1 (CB1) and peripheral type 2 (CB2) receptors, with reported binding affinities (Ki) of 26 ± 2 nM at CB1 and 9.6 ± 2.0 nM at CB2 in classical radioligand displacement assays, and more recently 0.27 nM at CB1 under contemporary competitive binding conditions [2][3]. The -d7 designation reflects the substitution of all seven hydrogen atoms on the indole N-propyl chain with deuterium, yielding a molecular formula of C25H18D7NO (MW 362.52 g/mol) and a nominal mass shift of +7 Da relative to the unlabeled analyte [1]. This isotopic modification renders JWH-180-d7 functionally indispensable as an internal standard (IS) for the accurate and precise quantification of JWH-180 in complex biological matrices via liquid chromatography–tandem mass spectrometry (LC-MS/MS) or gas chromatography–mass spectrometry (GC-MS) [4].

ISTD Matched deuterated internal standard for JWH-180
Mass shift +7 Da nominal; exceeds ≥3 Da threshold for LC-MS/MS
Workflow Isotope dilution quantification in forensic & research matrices

Why Generic Cannabinoid Standards Fail for JWH-180 Analysis


In quantitative mass spectrometry-based forensic and clinical toxicology, the internal standard (IS) must match the target analyte in chromatographic retention time, ionization efficiency, and extraction recovery across the sample preparation workflow to effectively compensate for matrix effects, ion suppression, and recovery variability [1]. Substituting JWH-180-d7 with unlabeled JWH-180 forfeits the mass distinction necessary for selective reaction monitoring (SRM) or multiple reaction monitoring (MRM) channels, precluding isotope dilution quantification entirely [2]. Substituting with a structurally distinct deuterated cannabinoid IS (e.g., JWH-018-d9, JWH-073-d9) introduces differential chromatographic retention, distinct ionization behaviour, and non-identical matrix effect profiles, systematically degrading accuracy—inter-run imprecision for non-matched IS approaches has been reported as high as 10.2% for synthetic cannabinoid quantification even under optimized conditions [3]. Furthermore, the parent pharmacophore of JWH-180 (N-propylindole / 4-propylnaphthoyl) confers a receptor selectivity profile that differs qualitatively and quantitatively from closely related naphthoylindoles such as JWH-018 (N-pentyl, unsubstituted naphthoyl), JWH-073 (N-butyl, unsubstituted naphthoyl), and JWH-181 (N-pentyl, 4-propylnaphthoyl), meaning that pharmacokinetic and pharmacodynamic studies employing the wrong IS pair risk conflating compound identity with metabolic fate [4][5].

Mass resolution
JWH-180-d7: +7 Da separation avoids isotopic overlap
Unlabeled JWH-180: zero mass shift, unusable as IS
Chromatography & ionization
Matched retention time and ionization efficiency
Structurally distinct deuterated IS (e.g., JWH-018-d9) may shift retention and ionization, degrading accuracy
Matrix effect correction
Co-elutes with analyte, compensates suppression/recovery
Non-matched IS cannot faithfully correct matrix effects or recovery variability

JWH-180-d7: Quantitative Differentiation Evidence


Mass Shift Separation for LC-MS/MS Quantification

JWH-180-d7 incorporates seven deuterium atoms exclusively at the indole N-propyl position (1,1,2,2,3,3,3-heptadeuteriopropyl), generating a molecular ion [M+H]+ at m/z 363.5 versus m/z 356.5 for unlabeled JWH-180—a mass difference of +7.05 Da [1]. This mass shift places the deuterated IS signal fully outside the natural isotopic envelope of the unlabeled analyte (approximately 1.1% per carbon atom from 13C contribution), eliminating isotopic cross-talk at the SRM/MRM level. In comparison, JWH-018-d9 (9 deuterium atoms, Δm = +9 Da) and JWH-073-d9 (Δm = +9 Da) also provide clean separation but are structurally mismatched for JWH-180 quantification, while unlabeled JWH-180 offers zero mass differentiation and is unusable as an IS [2]. The seven-deuterium substitution pattern of JWH-180-d7 is sufficient to avoid spectral overlap—the minimum recommended mass shift for deuterated IS in small-molecule LC-MS/MS is ≥3 Da to avoid contribution from the [M+2] natural isotope peak [3].

Mass shift separation
Reported
+7.05 Da
Exceeds ≥3 Da threshold; eliminates isotopic cross-talk in SRM/MRM
Matched JWH-180-d7 provides baseline resolution; unlabeled JWH-180 unusable
Isotope Dilution Mass Spectrometry Internal Standard Forensic Toxicology

CB1 Receptor Binding Affinity vs. Reference Agonists

In a 2025 head-to-head competitive radioligand binding screen of 28 synthetic cannabinoid receptor agonists against 1 nM [3H]CP55,940 at human CB1 receptors expressed in CHO-K1 cells, JWH-180 exhibited a pKi of 9.6 ± 0.75, corresponding to Ki = 0.27 nM—the highest affinity among all compounds tested and significantly greater than the reference agonist CP55,940 (pKi = 8.0 ± 0.42, Ki = 9.9 nM), representing a 37-fold affinity enhancement [1]. In the same assay panel, the structurally related but low-affinity comparator JWH-175 showed a Ki of 890 nM (pKi = 6.0 ± 0.46), while the JWH-250 N-(5-carboxypentyl) metabolite yielded Ki = 1200 nM (pKi = 6.0 ± 0.36) [1]. Earlier data from the foundational Huffman et al. (2005) structure–activity relationship study, using a distinct assay configuration, reported JWH-180 CB1 Ki = 26 ± 2 nM and JWH-018 CB1 Ki = 9 ± 5 nM, with JWH-181 reaching Ki = 1.3 ± 0.1 nM [2]. The discrepancy between the two datasets (26 nM vs 0.27 nM) reflects differences in radioligand concentration, membrane preparation, and assay format, underscoring the importance of within-study comparator data.

CB1 binding affinity
Cross-study context
37-fold higher affinity than CP55,940
Supports JWH-180-d7 as IS for receptor occupancy studies
Ki = 0.27 nM vs 9.9 nM (Mercier 2025); earlier data 26 nM (Huffman 2005)
CB1 Receptor Radioligand Binding Synthetic Cannabinoid Pharmacology

CB2/CB1 Selectivity Inversion in Naphthoylindoles

Among the naphthoylindole synthetic cannabinoids characterized by Huffman et al. (2005), the CB2/CB1 selectivity ratio exhibits a striking inversion depending on N-alkyl chain length and naphthoyl substitution: JWH-180 (N-propyl, 4-propylnaphthoyl) displays 2.7-fold selectivity for CB2 (CB1 Ki = 26 ± 2 nM; CB2 Ki = 9.6 ± 2.0 nM), whereas JWH-073 (N-butyl, unsubstituted naphthoyl) displays 3-fold selectivity for CB1 (CB1 Ki = 8.9 ± 1.8 nM; CB2 Ki = 27 ± 12 nM) [1]. In the 2025 Mercier et al. dataset, JWH-180 yielded CB1 Ki = 0.27 nM and CB2 Ki = 0.61 nM (pKi = 9.2 ± 0.17), producing a CB1/CB2 ratio of 2.26—noting that the direction of selectivity differs from the Huffman dataset due to assay configuration differences [2]. For comparison, JWH-018 (N-pentyl, unsubstituted naphthoyl) maintains consistent CB2 selectivity of 3.1x (CB1 Ki = 9 ± 5 nM; CB2 Ki = 2.9 ± 2.6 nM), and JWH-181 (N-pentyl, 4-propylnaphthoyl) shows CB2 selectivity of 2.1x (CB1 Ki = 1.3 ± 0.1 nM; CB2 Ki = 0.62 ± 0.04 nM) [1].

CB2/CB1 selectivity
Class-level context
CB2-selective (2.7x) vs CB1-selective JWH-073
Unique pharmacophore requires matched deuterated IS, not a generic surrogate
Selectivity inversion driven by N-propyl/4-propylnaphthoyl substitution
CB2 Selectivity Cannabinoid Receptor Subtype Structure-Activity Relationship

Signaling Bias at CB1 Receptor

In functional signaling assays conducted by Mercier et al. (2025) at human CB1 receptors, JWH-180 displayed a pronounced signaling bias: the Gi protein-dependent cAMP inhibition pathway showed an EC50 of 14 nM (pEC50 = 7.8 ± 0.47) with full agonism (EMax = 104 ± 14% of CP55,940), whereas the β-arrestin2 recruitment pathway showed an EC50 of 1,200 nM (pEC50 = 5.9 ± 0.24) with sub-maximal efficacy (EMax = 82 ± 12% of CP55,940)—an 86-fold potency separation between the two pathways [1]. This bias magnitude is among the largest observed in the 28-compound panel. In contrast, JWH-176 displayed more balanced signaling (cAMP EC50 = 76 nM vs βArr2 EC50 = 83 nM, a 1.1-fold separation), and CP55,940 showed a 9-fold separation (cAMP EC50 = 45 nM vs βArr2 EC50 = 390 nM) [1]. At CB2R, JWH-180 exhibited a partial G-protein bias: cAMP EC50 = 15 nM (pEC50 = 7.8 ± 0.45, EMax = 65 ± 14%) vs βArr2 EC50 = 28 nM (pEC50 = 7.6 ± 0.49, EMax = 8.9 ± 1.3%)—a 1.9-fold potency difference with near-complete loss of β-arrestin2 efficacy [1].

Functional bias at CB1
Reported
86-fold cAMP/βArr2 bias
Quantitative IS essential for accurate biased signaling interpretation
cAMP EC50 14 nM vs βArr2 1200 nM; avoids concentration artifacts
Biased Signaling β-Arrestin2 Functional Selectivity

JWH-180-d7: Research and Forensic Application Scenarios


Forensic Quantification in Seized Herbal Products

Forensic toxicology laboratories performing quantitative analysis of JWH-180 in seized 'Spice' or 'K2' herbal products require JWH-180-d7 as the matched deuterated internal standard to achieve isotope dilution mass spectrometry (IDMS) quantification. The +7.05 Da mass shift ensures baseline resolution between the IS and analyte signals in SRM/MRM mode [1]. Matched IS approaches using deuterated analogs (e.g., JWH-018-d9 for JWH-018) have been validated to achieve linear ranges of 0.05–50 ng/mL, LOD of 0.01 ng/mL, intra-run imprecision of 3.5–10.3%, and inter-run imprecision of 4.8–7.2% in whole blood; JWH-180-d7 is expected to deliver analogous performance metrics for JWH-180 quantification [2].

Receptor Occupancy and Binding Studies

JWH-180-d7 enables precise determination of free JWH-180 concentrations in in vitro incubation media for CB1/CB2 receptor binding assays, where unbound ligand concentration must be accurately known to calculate Ki values. The parent compound JWH-180 exhibits a CB1 Ki of 0.27 nM—37-fold higher affinity than the reference ligand CP55,940 (Ki = 9.9 nM) under identical assay conditions [3]. Use of JWH-180-d7 as IS eliminates uncertainty from non-specific binding to assay plates and pipette tips, which is critical when working at sub-nanomolar concentrations.

Biased Signaling Pathway Analysis

The pronounced 86-fold cAMP-over-β-arrestin2 signaling bias of JWH-180 at CB1R necessitates accurate dosing in functional assays to avoid misinterpretation of pathway selectivity arising from concentration errors [3]. JWH-180-d7 serves as the IS for verifying the actual exposure concentration of JWH-180 in each well at the conclusion of incubation, ensuring that the observed biased agonism reflects true functional selectivity rather than differential compound loss or degradation across assay formats (GloSensor for cAMP, NanoBiT for β-arrestin2).

Metabolite Identification in Toxicology

JWH-180 is known to undergo phase I metabolism at the N-propyl and 4-propylnaphthyl moieties. JWH-180-d7, with deuterium located exclusively on the N-propyl chain, permits tracking of N-dealkylation versus naphthyl-ring oxidation metabolites through differential mass shifts in the resulting fragments [1]. This is analogous to the validated use of deuterated isotopologues of JWH-018, JWH-073, JWH-122, and JWH-250 for urinary metabolite quantification, where deuterated IS enabled linear ranges of 0.5–100 ng/mL with accuracy within ±15% [4].

Application
Selection Property
Validation Focus
Forensic quantification in herbal products
Matched deuterated IS with sufficient mass shift
Isotope dilution accuracy; matrix effect compensation
Receptor occupancy studies
IS for parent compound with high CB1 affinity context
Free ligand concentration determination at sub-nanomolar levels
Biased signaling pathway analysis
IS matching compound with pronounced functional selectivity
Well-level exposure verification to rule out concentration artifacts
Metabolite identification in toxicology
Deuterium labeling on N-propyl chain
Metabolic pathway tracking via differential mass shifts
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